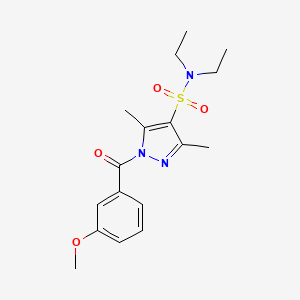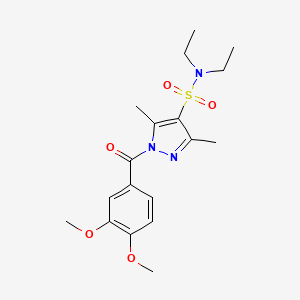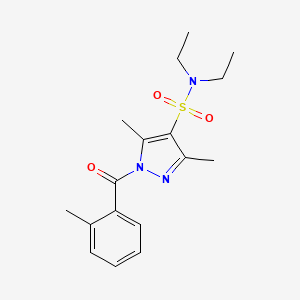
N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide, also known as DMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMS is a sulfonamide compound that belongs to the class of pyrazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes and signaling pathways that are involved in inflammation and pain. This compound has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic effects, as well as antioxidant and neuroprotective properties. Another advantage of using this compound is its relatively low toxicity. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Future research may also focus on the development of novel derivatives of this compound with improved biological activity and solubility. Finally, future research may focus on the development of new therapeutic applications of this compound, particularly in the treatment of inflammatory and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory and analgesic effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been found to have antipyretic effects, which may be useful in the treatment of fever.
Propiedades
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-6-19(7-2)24(22,23)16-13(4)18-20(14(16)5)17(21)15-11-9-8-10-12(15)3/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPMMFYHWBXFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



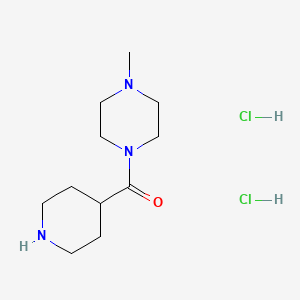
![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)

![(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3201677.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3201686.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3201691.png)
![1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole](/img/structure/B3201692.png)

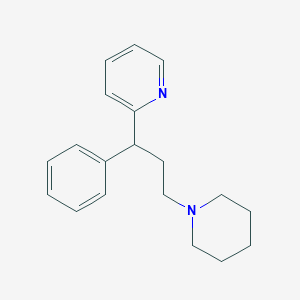
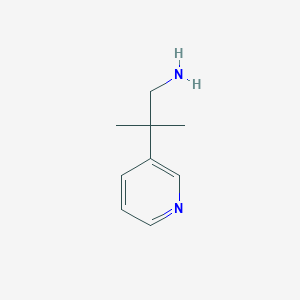
![2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B3201711.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonic acid, 8-fluoro-5-methoxy-](/img/structure/B3201715.png)
